![molecular formula C20H20N4O2 B2376573 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034586-02-0](/img/structure/B2376573.png)
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide, commonly known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry Applications
Compounds structurally related to 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide have been explored for their potential therapeutic applications. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the search for novel antiallergic compounds, with some derivatives showing significant potency in histamine release assays and inhibitory activity in IL-4 and IL-5 production tests from Th-2 cells, suggesting potential for antiallergic therapy (Menciu et al., 1999).
Organic Synthesis and Chemical Reactivity
Research has also focused on the synthetic routes and reactivity of related compounds. For example, the chemical oxidation of certain pyridine and acetamide derivatives has been studied, leading to the identification of various products and insights into reaction mechanisms, which could be applicable in the synthesis of complex organic molecules (Pailloux et al., 2007).
Pharmacological Characterization
A study on a closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), revealed its high affinity as a κ-opioid receptor antagonist, with promising results in various assays related to depression and addiction disorders. This highlights the potential of structurally related compounds in the development of new therapeutic agents targeting the κ-opioid receptor (Grimwood et al., 2011).
Antimicrobial and Corrosion Inhibition
Some derivatives of N-(pyridin-2-yl)acetamide have been evaluated for their antimicrobial activities against various microbial strains, showing significant activities. This suggests potential applications in developing new antimicrobial agents (Anekal & Biradar, 2012). Additionally, certain acetamide derivatives have been investigated as corrosion inhibitors, indicating their potential use in materials science to prevent metal corrosion (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)24-9-3-6-20(24)26/h1-2,4-5,7-8,10,13,22H,3,6,9,11-12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWYNVRQDDJFNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide |
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